3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide

Catalog No.
S6865260
CAS No.
321680-02-8
M.F
C14H10BrCl2N3O2
M. Wt
403.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}be...

CAS Number

321680-02-8

Product Name

3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide

IUPAC Name

1-[(3-bromobenzoyl)amino]-3-(3,4-dichlorophenyl)urea

Molecular Formula

C14H10BrCl2N3O2

Molecular Weight

403.1 g/mol

InChI

InChI=1S/C14H10BrCl2N3O2/c15-9-3-1-2-8(6-9)13(21)19-20-14(22)18-10-4-5-11(16)12(17)7-10/h1-7H,(H,19,21)(H2,18,20,22)

InChI Key

PPUBRAQAOMIOSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl

3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide is a complex organic compound characterized by its unique structural features, including a bromine atom and a dichlorophenyl group. Its molecular formula is C14H10BrCl2N2OC_{14}H_{10}BrCl_2N_2O, indicating the presence of bromine, chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry .

Due to the absence of specific data, it's crucial to handle this compound with caution assuming potential hazards:

  • The bromo and chloro substituents might raise concerns about halogenated hydrocarbon toxicity.
  • The amide functionality could react with biological molecules, so standard laboratory practices for handling potentially bioactive compounds should be followed.
Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the amide can be reduced to an amine, often using reagents like lithium aluminum hydride .

3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. The presence of halogen atoms enhances its interaction with biological targets, making it a candidate for further drug development .

The synthesis of 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide typically involves several steps:

  • Formation of the Carbamoyl Group: The initial step involves the reaction of 3-bromoaniline with 3,4-dichlorobenzoyl chloride to form the carbamoyl derivative.
  • Amidation Reaction: The resulting compound undergoes amidation with an appropriate amine to introduce the amino group.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound .

This compound has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a lead compound for developing new anti-cancer drugs.
  • Research: It is used in studies investigating enzyme inhibition and receptor interactions.
  • Chemical Probes: Due to its unique structure, it can act as a chemical probe in biological assays to understand molecular mechanisms .

Interaction studies have shown that 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide interacts with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential side effects. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to study these interactions quantitatively .

Several compounds share structural similarities with 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide. Here are some notable examples:

Compound NameMolecular FormulaSimilarity
3-bromo-N-(3-chlorophenyl)benzamideC13H10BrClN2OC_{13}H_{10}BrClN_2O0.90
N-(3,4-Dichlorophenyl)benzamideC13H9Cl2NOC_{13}H_{9}Cl_2NO0.85
Methyl 3-bromo-4-chlorobenzoateC8H6BrClO2C_{8}H_{6}BrClO_20.80
4-bromo-3-chlorobenzamideC13H10BrClN2OC_{13}H_{10}BrClN_2O0.88

Uniqueness: The presence of both bromine and dichlorophenyl groups distinguishes 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide from other similar compounds, enhancing its biological activity and potential therapeutic applications.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

400.93334 g/mol

Monoisotopic Mass

400.93334 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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